![molecular formula C12H10ClN3 B13096096 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core
Preparation Methods
The synthesis of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and chlorinating agents under controlled temperatures .
Chemical Reactions Analysis
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrazolo[4,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-chloro-1-cyclobutylpyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-12-4-10-8(5-14)7-16(9-2-1-3-9)11(10)6-15-12/h4,6-7,9H,1-3H2 |
InChI Key |
OMVBIKFOKCRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=CC(=NC=C32)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
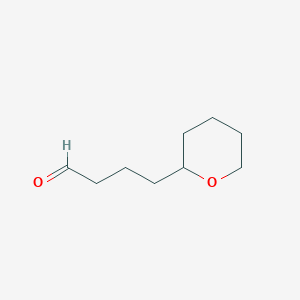
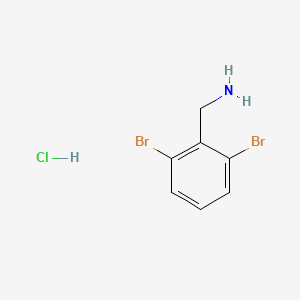

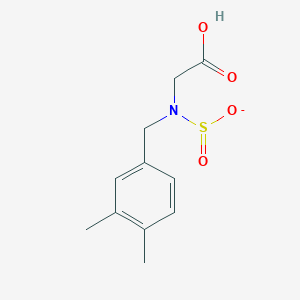
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
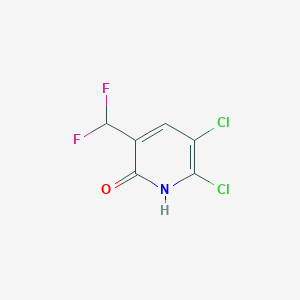

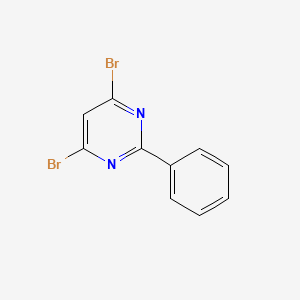
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
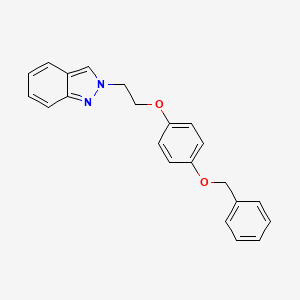
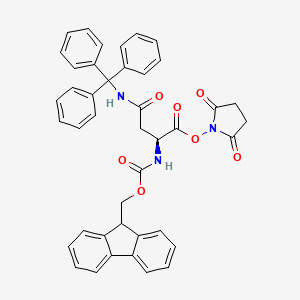
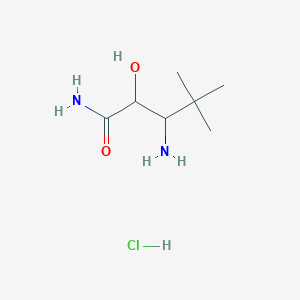
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
